molecular formula C10H8Cl2N2 B6616413 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole CAS No. 1491657-12-5

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B6616413
CAS No.: 1491657-12-5
M. Wt: 227.09 g/mol
InChI Key: JDSKEOORFFVKSA-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the pyrazole ring . The reaction conditions often require refluxing the mixture in ethanol for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to form dihydropyrazoles.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-chloro-1-(4-chlorophenyl)-3-methyl-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-vinyl-1H-pyrazole
  • 3-alkenyl-5-chloro-1H-pyrazole
  • 5-chloro-1-(2-chloroethyl)-1H-pyrazole

Uniqueness

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKEOORFFVKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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